tert-Butyl 5-(3-chloro-2,2-dimethylpropanoyl)-3a,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate
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Overview
Description
tert-Butyl 5-(3-chloro-2,2-dimethylpropanoyl)-3a,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate is a complex organic compound with a molecular formula of C17H29ClN2O3 This compound is notable for its intricate structure, which includes a pyrrole ring system, a tert-butyl ester group, and a chlorinated dimethylpropanoyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 5-(3-chloro-2,2-dimethylpropanoyl)-3a,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate typically involves multiple steps, starting with the preparation of the pyrrole ring system. One common method involves the reaction of an α-amino aldehyde with a suitable reagent to form the pyrrole core . The chlorinated dimethylpropanoyl group is then introduced through a subsequent reaction, often involving the use of a chlorinating agent such as thionyl chloride or oxalyl chloride . The final step involves the esterification of the carboxylate group with tert-butyl alcohol under acidic conditions .
Industrial Production Methods
Large-scale production would likely involve optimizing the reaction conditions to maximize yield and purity, using techniques such as continuous flow reactors and automated synthesis platforms .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 5-(3-chloro-2,2-dimethylpropanoyl)-3a,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate can undergo various chemical reactions, including:
Substitution: The chlorinated moiety can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols .
Scientific Research Applications
Mechanism of Action
The mechanism of action of tert-Butyl 5-(3-chloro-2,2-dimethylpropanoyl)-3a,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The chlorinated moiety and the pyrrole ring system may play key roles in its biological activity, potentially affecting cellular pathways and molecular interactions .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 5-benzyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate
- tert-Butyl 3-((6-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yloxy)methyl)pyrrolidine-1-carboxylate
Uniqueness
tert-Butyl 5-(3-chloro-2,2-dimethylpropanoyl)-3a,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorinated dimethylpropanoyl group and the tert-butyl ester differentiates it from other similar compounds, potentially leading to unique reactivity and applications .
Properties
Molecular Formula |
C18H31ClN2O3 |
---|---|
Molecular Weight |
358.9 g/mol |
IUPAC Name |
tert-butyl 2-(3-chloro-2,2-dimethylpropanoyl)-3a,6a-dimethyl-1,3,4,6-tetrahydropyrrolo[3,4-c]pyrrole-5-carboxylate |
InChI |
InChI=1S/C18H31ClN2O3/c1-15(2,3)24-14(23)21-11-17(6)9-20(10-18(17,7)12-21)13(22)16(4,5)8-19/h8-12H2,1-7H3 |
InChI Key |
WZPLNDBWFPPXIE-UHFFFAOYSA-N |
Canonical SMILES |
CC12CN(CC1(CN(C2)C(=O)OC(C)(C)C)C)C(=O)C(C)(C)CCl |
Origin of Product |
United States |
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